Home > Products > Screening Compounds P72312 > N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide - 70011-72-2

N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

Catalog Number: EVT-2943594
CAS Number: 70011-72-2
Molecular Formula: C14H13N5OS
Molecular Weight: 299.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide is a chemical compound that belongs to a class of pyrimidine derivatives. These compounds are often explored for their biological activities, particularly in the context of cancer research due to their potential as kinase inhibitors. This compound features a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with a sulfanylacetamide moiety, making it a subject of interest in medicinal chemistry.

Source and Classification

The compound can be classified under the category of sulfanylacetamides and pyrazolo[3,4-d]pyrimidines. It is synthesized through multi-step chemical reactions that involve the formation of various functional groups. Its structural complexity suggests potential applications in pharmacology, particularly in the inhibition of specific kinases involved in cancer cell proliferation.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide typically involves several key steps:

  1. Formation of the Pyrazolo[3,4-d]pyrimidine Core:
    • This step usually starts with the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions can be acidic or basic, leading to the formation of the pyrazole ring.
    • Subsequent reactions with formamide or similar reagents yield the desired pyrazolo[3,4-d]pyrimidine structure.
  2. Thioether Formation:
    • The pyrazolo[3,4-d]pyrimidine core is then reacted with a thiol derivative under nucleophilic substitution conditions to introduce the thioether linkage.
  3. Acetamide Formation:
    • Finally, the thioether intermediate is reacted with an acetamide derivative to produce N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide.

These synthetic routes can be optimized for yield and purity through various techniques such as chromatography and recrystallization.

Molecular Structure Analysis

Structure and Data

N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide has a complex molecular structure characterized by:

  • Molecular Formula: C14_{14}H15_{15}N5_{5}OS
  • Molecular Weight: Approximately 285.37 g/mol
  • InChI Key: A unique identifier that provides information about its molecular structure.

The compound's structure includes:

  • A pyrazolo[3,4-d]pyrimidine ring system.
  • A sulfanyl group connected to an acetamide moiety.

This configuration is crucial for its biological activity and interaction with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide can undergo several types of chemical reactions:

  1. Oxidation:
    • The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
  2. Reduction:
    • Reduction reactions may be performed using sodium borohydride or lithium aluminum hydride to convert carbonyl groups into alcohols or amines.
  3. Substitution:
    • Nucleophilic substitution reactions can occur at the thioether linkage, allowing for the introduction of various nucleophiles under suitable conditions.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further functionalization.

Mechanism of Action

Process and Data

The primary mechanism of action for N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide involves its interaction with Cyclin-Dependent Kinase 2 (CDK2):

  1. Target Interaction:
    • The compound mimics binding interactions within the active site of CDK2, effectively inhibiting its kinase activity.
  2. Biochemical Pathways:
    • By inhibiting CDK2, this compound disrupts cell cycle progression, which is critical in cancer treatment strategies aimed at inducing apoptosis in malignant cells.
  3. Result of Action:
    • The inhibition leads to significant cellular effects, including reduced proliferation rates and increased rates of programmed cell death in cancerous cells.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide exhibits several notable physical and chemical properties:

  • Melting Point: Typically ranges around 170–171 °C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity profiles consistent with typical sulfanylacetamides and pyrimidine derivatives.
Applications

Scientific Uses

N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide holds significant promise in scientific research:

  1. Anticancer Research:
    • Its role as a CDK2 inhibitor positions it as a candidate for further development in cancer therapeutics.
  2. Kinase Inhibition Studies:
    • The compound can serve as a tool for exploring kinase-related pathways and their implications in various diseases.
  3. Drug Development:
    • Potential for modification to enhance efficacy or reduce side effects makes this compound relevant in pharmaceutical development efforts targeting specific kinases involved in oncogenesis.

The ongoing exploration of this compound could yield important insights into its biological functions and therapeutic applications.

Introduction to Pyrazolo[3,4-d]pyrimidine Scaffold in Medicinal Chemistry

Structural Evolution of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

The structural evolution of pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors demonstrates a strategic medicinal chemistry approach to optimize target affinity and selectivity. Early generation inhibitors featured simple substitutions at positions 1, 4, and 6 of the core scaffold, with the 1-phenyl substitution pattern emerging as particularly significant for kinase recognition. As research advanced, medicinal chemists systematically explored modifications to address key pharmacophoric requirements:

  • Core Scaffold Optimization: The pyrazolo[3,4-d]pyrimidine core acts as a bioisosteric replacement for quinazoline in established EGFR inhibitors (e.g., erlotinib, gefitinib) and purine-based structures. This substitution maintains the essential hydrogen-bonding interactions with kinase hinge regions while offering improved physicochemical properties [1]. The nitrogen atoms (N1 and N2) engage in critical hydrogen bonds with backbone residues in the ATP-binding pocket (e.g., Met793, Thr790, Thr854 in EGFR), analogous to those formed by the natural adenine moiety [1].

  • Position-Specific Functionalization: Structural diversity at position 4 of the pyrazolo[3,4-d]pyrimidine core has proven crucial for biological activity. Early derivatives featured chlorides or amines at this position, while more advanced compounds incorporated diverse spacers including hydrazides, thiosemicarbazides, and alkylthioethers. The evolution toward sulfur-containing linkers, such as the sulfanylacetamide group in N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide, represents a strategic shift aimed at enhancing binding flexibility and optimizing pharmacokinetic properties [1].

  • Multi-Target Inhibitor Development: Modern design strategies leverage the scaffold's ability to interact with complementary oncogenic pathways. For instance, compound 5i from recent studies (1-(4-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propan-2-one) demonstrated potent dual inhibition of EGFR (IC₅₀ = 0.3 µM) and VEGFR2 (IC₅₀ = 7.60 µM), overcoming limitations of single-target agents [1]. This exemplifies the scaffold's capacity for generating multi-targeted therapeutics addressing tumor growth and angiogenesis simultaneously.

Table 1: Evolution of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

GenerationRepresentative CompoundsKey Structural FeaturesPrimary Targets
FirstSimple 4-amino derivativesPosition 4: Amines or hydrazinesCDKs, Src family kinases
SecondDinaciclib, Ibrutinib analogsBulky hydrophobic groups at position 4CDK2, BTK, EGFR
ThirdDual EGFR/VEGFR2 inhibitors (e.g., 5i)Flexible sulfur-containing linkers at position 4EGFR, VEGFR2, Topo-II
AdvancedN-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamideSulfanylacetamide with N-methylationMulti-kinase targets

Role of Sulfanylacetamide Substituents in Bioactive Molecule Design

The sulfanylacetamide moiety (–S–CH₂–C(=O)–NH–) represents a strategically valuable functional group in medicinal chemistry, particularly when incorporated at position 4 of the pyrazolo[3,4-d]pyrimidine scaffold. This substitution pattern confers several pharmacological advantages critical for drug development:

  • Spatial Orientation Optimization: The thioether linkage provides rotational freedom and an optimal spacer length (approximately 3-5 atoms between core and terminal group), facilitating access to distinct hydrophobic regions within kinase binding pockets. This flexibility enables the terminal acetamide group to form specific hydrogen bonds with residues in the ribose or hydrophobic pockets adjacent to the ATP-binding site [1]. Molecular modeling studies of related compounds indicate that the sulfur atom often engages in favorable hydrophobic interactions or weak hydrogen bonds with cysteine or methionine residues, enhancing binding stability.

  • Electronic and Physicochemical Modulation: The sulfur atom contributes to the electron-rich character of the molecule, potentially influencing π-stacking interactions with aromatic residues (e.g., Phe, Tyr) in the kinase domain. Furthermore, the sulfanylacetamide group improves aqueous solubility compared to purely hydrophobic substituents while maintaining sufficient lipophilicity for membrane permeability. The N-methylation of the acetamide group, as seen in N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide, further fine-tunes lipophilicity and prevents undesired metabolic oxidation at the nitrogen atom, potentially enhancing metabolic stability [1].

  • Biological Activity Enhancement: Compounds featuring the sulfanylacetamide linker demonstrate enhanced kinase inhibitory profiles compared to oxygen-linked analogs. This improvement stems from the sulfur atom's ability to form weaker hydrogen bonds and participate in unique van der Waals interactions within the hydrophobic regions of kinases. Recent studies on structurally related pyrazolo[3,4-d]pyrimidine derivatives revealed that the sulfanylacetamide group contributes significantly to multi-target inhibition profiles, particularly against EGFR and VEGFR2 – key drivers in tumor proliferation and angiogenesis [1]. The terminal N-methylacetamide group offers a balance between hydrogen-bonding capacity and steric bulk, potentially enabling interactions with specific residues in the kinase hydrophobic pocket II.

Properties

CAS Number

70011-72-2

Product Name

N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

IUPAC Name

N-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

Molecular Formula

C14H13N5OS

Molecular Weight

299.35

InChI

InChI=1S/C14H13N5OS/c1-15-12(20)8-21-14-11-7-18-19(13(11)16-9-17-14)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,15,20)

InChI Key

DQDSPNQIKKFIDG-UHFFFAOYSA-N

SMILES

CNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.